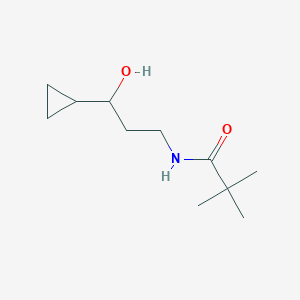
3,4-Dimethoxythiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethoxythiophene-2-carboxylic acid is a chemical compound with the molecular formula C7H8O4S . It is a monomer and a precursor which can be synthesized by ring closure reaction of 2,3-dimethoxy-1,3-butadiene and sulfur dichloride in hexane medium . It is an oligothiphene that is majorly used in the development of electroactive materials for organic electronics based applications .
Synthesis Analysis
The synthesis of 3,4-Dimethoxythiophene-2-carboxylic acid involves a ring closure reaction of 2,3-dimethoxy-1,3-butadiene and sulfur dichloride in a hexane medium . This process is part of a broader class of reactions known as heterocyclization, which is a common method for synthesizing thiophene derivatives .Molecular Structure Analysis
The molecular structure of 3,4-Dimethoxythiophene-2-carboxylic acid exhibits intermolecular hydrogen bonding of the type C-H···O. The dimer structure is observed in the molecular packing diagram. The methoxy and chloro substituents play an important role for their biological activity .Chemical Reactions Analysis
Thiophene derivatives, including 3,4-Dimethoxythiophene-2-carboxylic acid, are involved in a variety of chemical reactions. For example, they can participate in Suzuki–Miyaura coupling, a widely-used transition metal catalyzed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-Dimethoxythiophene-2-carboxylic acid include a density of 1.1±0.1 g/cm3, boiling point of 184.4±20.0 °C at 760 mmHg, vapour pressure of 1.0±0.3 mmHg at 25°C, and enthalpy of vaporization of 40.3±3.0 kJ/mol .Aplicaciones Científicas De Investigación
Industrial Applications
PEDOT has found extensive use in various industrial applications due to its satisfactory conductivity, good transparency, easy processability, low price, small redox potential, and good electrochromic properties .
Biomedical Applications
In the field of biomedicine, PEDOT’s biocompatibility and conductivity make it a promising material. It’s used in several applications such as biosensors and drug delivery systems .
Energy Storage
PEDOT has been used in energy storage devices like batteries and supercapacitors . Its high conductivity and stability contribute to the performance of these devices.
Antistatic Coatings
PEDOT is used in antistatic coatings . Its conductivity helps to dissipate static electricity, preventing damage to sensitive electronic components.
Electronic Devices
In the field of electronics, PEDOT is used in Organic Light Emitting Diodes (OLEDs) and Organic Field Effect Transistors (OFETs) . Its good conductivity and transparency are crucial for these applications.
Photovoltaics
PEDOT finds application in photovoltaic devices . It’s used as a hole transport layer due to its good conductivity and transparency.
Electrochromic Applications
PEDOT is used in electrochromic devices . These are devices that can change their optical properties (like color) in response to an applied voltage.
Through-hole Plating
PEDOT is also used in through-hole plating , a process used in the manufacture of printed circuit boards.
Mecanismo De Acción
Propiedades
IUPAC Name |
3,4-dimethoxythiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4S/c1-10-4-3-12-6(7(8)9)5(4)11-2/h3H,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTHJHBOCYLVCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CSC(=C1OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethoxythiophene-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-4-[methoxy(phenyl)methyl]-1-methyl-3-phenylpyrazole](/img/structure/B2949439.png)




![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-oxo-2-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)ethyl)imidazolidin-2-one](/img/structure/B2949447.png)


![2-[(2-methylpropyl)amino]-3-[N-(2-methylpropyl)carbamoyl]propanoic acid](/img/structure/B2949455.png)




![4-{[3-(Azepan-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B2949462.png)